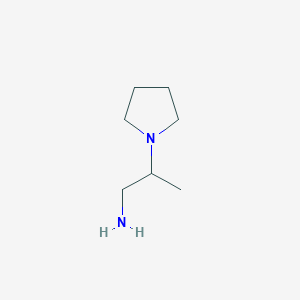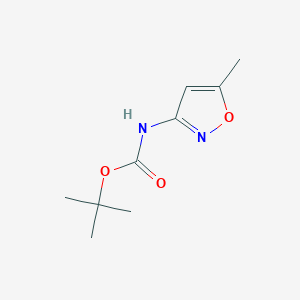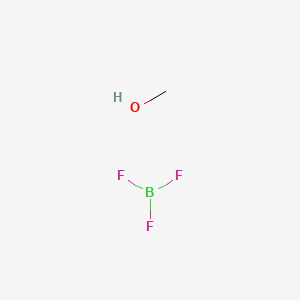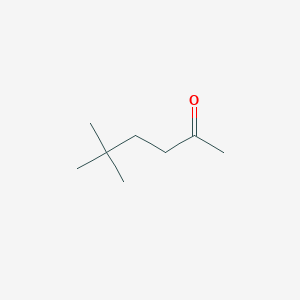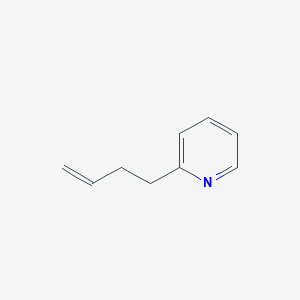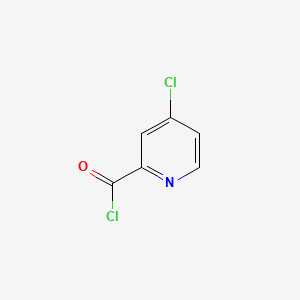
Cloruro de 4-cloropiridina-2-carbonilo
Descripción general
Descripción
4-Chloropyridine-2-carbonyl chloride (4-Cl-PCC) is a versatile reagent used in organic synthesis for the preparation of a variety of compounds, including heterocycles and organometallic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Chloropyridine-2-carbonyl chloride has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been extensively studied.
Aplicaciones Científicas De Investigación
Síntesis de derivados de Sorafenib
El Cloruro de 4-cloropiridina-2-carbonilo se utiliza en la síntesis de derivados de Sorafenib . Sorafenib es un fármaco citostático utilizado para el tratamiento del carcinoma de células renales y hepatocelular . La síntesis de derivados de Sorafenib implica una vía sintética de 4 pasos que incluye la preparación de clorhidrato de this compound .
Actividad antiproliferativa contra líneas celulares tumorales
Los derivados de Sorafenib sintetizados utilizando this compound han mostrado una actividad antiproliferativa significativa contra varias líneas celulares tumorales . Se ha encontrado que estos compuestos inhiben la síntesis de ADN, ARN y proteínas, y su potencia es comparable, o incluso mejor, que la de Sorafenib .
Evaluación antimetabólica
Los derivados de Sorafenib sintetizados utilizando this compound también se han evaluado por su potencial antimetabólico . Estos compuestos no discriminan entre las líneas celulares tumorales y los fibroblastos primarios en términos de su actividad antiproliferativa .
Intermedio en reacciones químicas
El this compound se utiliza como intermedio en muchas reacciones químicas . Se utiliza en el desarrollo de productos farmacéuticos, agroquímicos y complejos metálicos .
Instalación de sales de fosfonio
El this compound se utiliza en un proceso conocido como "instalación de sales de fosfonio" para instalar fosfinas heterocíclicas en la posición 4 de la piridina como sales de fosfonio . Esta estrategia es eficaz para la halogenación en etapa tardía de productos farmacéuticos complicados .
Síntesis de derivados de piridina
Cuando se añaden nucleófilos a la 2-cloropiridina, el heterociclo se transforma en derivados de piridina con el segundo y cuarto carbonos reemplazados . Esta reacción implica this compound y se utiliza para separar el isómero deseado de una mezcla de compuestos producidos por reacciones de 2-cloropiridina .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Chloropyridine-2-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, leading to the formation of pyridine derivatives . These interactions are crucial in the synthesis of complex organic molecules, which are essential in the development of pharmaceuticals and agrochemicals.
Cellular Effects
The effects of 4-chloropyridine-2-carbonyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes, leading to changes in metabolic pathways and gene expression . These effects are critical in understanding the compound’s role in biochemical and pharmacological applications.
Molecular Mechanism
At the molecular level, 4-chloropyridine-2-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and metabolic pathways . Understanding these molecular mechanisms is essential for developing new pharmaceuticals and agrochemicals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloropyridine-2-carbonyl chloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, affecting its efficacy and safety . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-chloropyridine-2-carbonyl chloride vary with different dosages in animal models. At low doses, it may have minimal effects, while at high doses, it can cause toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in pharmaceuticals and agrochemicals .
Transport and Distribution
The transport and distribution of 4-chloropyridine-2-carbonyl chloride within cells and tissues are critical for its activity and function. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 4-chloropyridine-2-carbonyl chloride affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
4-chloropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNFLRGZHGUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454969 | |
| Record name | 4-chloropyridine-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53750-66-6 | |
| Record name | 4-chloropyridine-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chloropyridine-2-carbonyl chloride contribute to the creation of diverse molecular structures?
A1: 4-chloropyridine-2-carbonyl chloride serves as a versatile building block in organic synthesis due to its reactive carbonyl chloride functional group. This group readily participates in nucleophilic substitution reactions, allowing for the attachment of various amines. This characteristic is demonstrated in both studies where it reacts with different aniline derivatives to form amide bonds. [, ] This ability to readily form amides makes it a valuable precursor for generating diverse libraries of compounds, particularly those containing pyridine and amide functionalities, which are commonly found in biologically active molecules.
Q2: The studies mention the synthesis of "phosphorus-substituted pyridine-2-carboxylic acid anilides" and "Sorafenib derivatives". How does the structure of 4-chloropyridine-2-carbonyl chloride relate to the biological activity of these synthesized compounds?
A2: 4-chloropyridine-2-carbonyl chloride provides a structural scaffold upon which more complex molecules are built. In both studies, this compound contributes to the formation of the core pyridine-2-carboxamide structure. [, ] While 4-chloropyridine-2-carbonyl chloride itself may not have inherent biological activity, the chlorine atom serves as a point for further modification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
